molecular formula C15H12NO2 B14607163 2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy CAS No. 57309-27-0

2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy

Cat. No.: B14607163
CAS No.: 57309-27-0
M. Wt: 238.26 g/mol
InChI Key: HVHOGUXXTHAIQT-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and an oxo group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxo-2-phenyl-2,3-dihydro-1H-indol-1-yloxy is unique due to its indole ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

57309-27-0

Molecular Formula

C15H12NO2

Molecular Weight

238.26 g/mol

InChI

InChI=1S/C15H12NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16(15)18/h2-10H,1H3

InChI Key

HVHOGUXXTHAIQT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2N1[O])C3=CC=CC=C3

Origin of Product

United States

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